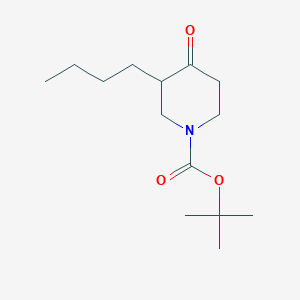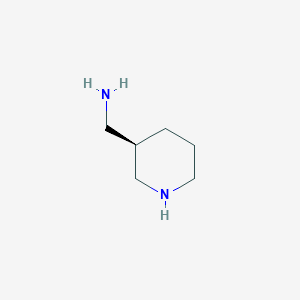![molecular formula C18H35N3O3 B12435824 1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine CAS No. 887583-50-8](/img/structure/B12435824.png)
1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine is a chemical compound with the molecular formula C18H35N3O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a morpholine group, which is a six-membered ring containing both nitrogen and oxygen atoms. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine typically involves the following steps:
Protection of Piperidine: The piperidine ring is protected using a tert-butoxycarbonyl (Boc) group to form 1-Boc-piperidine.
Alkylation: The protected piperidine is then alkylated with a suitable alkylating agent to introduce the morpholine group.
Deprotection: The Boc group is removed under acidic conditions to yield the final product
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-4-(aminomethyl)piperidine
- 1-Boc-4-(morpholin-4-ylmethyl)piperidine
- 1-Boc-4-(3-aminopropyl)piperidine
Uniqueness
1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine is unique due to the presence of both the morpholine and piperidine rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
887583-50-8 |
|---|---|
Molecular Formula |
C18H35N3O3 |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
tert-butyl 4-[(3-morpholin-4-ylpropylamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H35N3O3/c1-18(2,3)24-17(22)21-9-5-16(6-10-21)15-19-7-4-8-20-11-13-23-14-12-20/h16,19H,4-15H2,1-3H3 |
InChI Key |
KLRXZADQZYDWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNCCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


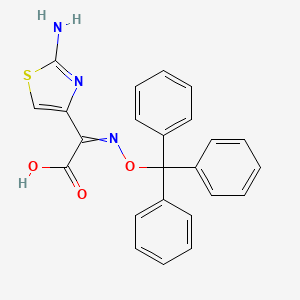
![3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid](/img/structure/B12435754.png)

![[3,4,5-Trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12435766.png)
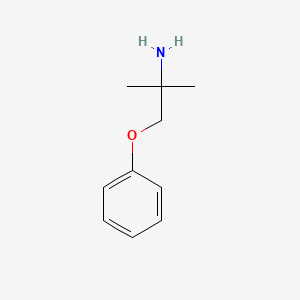
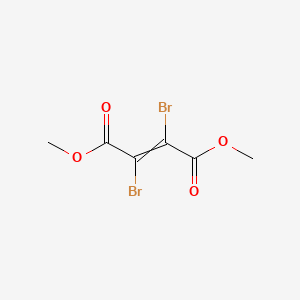
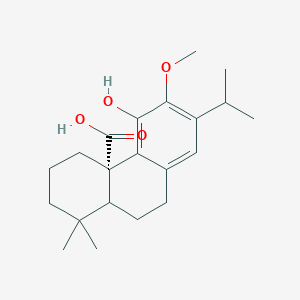
![2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid](/img/structure/B12435799.png)
![N-[3-(dimethylamino)propyl]octadec-9-enamide](/img/structure/B12435803.png)
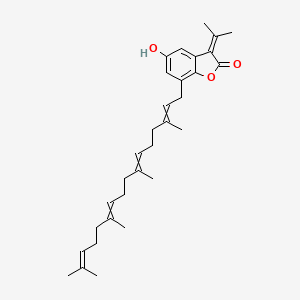
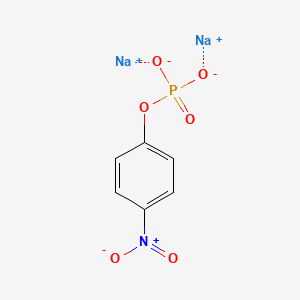
![[(4-Chloro-2-methylphenyl)methyl]hydrazine](/img/structure/B12435820.png)
